2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride
Description
2-(2-Oxabicyclo[222]octan-4-yl)ethanamine;hydrochloride is a chemical compound that features a bicyclic structure with an oxygen bridge
Properties
IUPAC Name |
2-(2-oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-5-9-3-1-8(2-4-9)11-7-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDJLYVMXGUOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the oxabicyclo structure, which is then further functionalized to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, n-butyl lithium for initiating polymerization, and trifluoromethanesulfonic acid as a catalyst . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
Medicinal Chemistry
Recent studies have highlighted the compound's role as a bioisostere of the phenyl ring, which can enhance the physicochemical properties of drug candidates. Its derivatives have shown promise in various therapeutic areas:
- Antibacterial Activity : Compounds derived from 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine have been evaluated for their effectiveness against bacterial strains, demonstrating significant inhibition .
- Estrogen Receptor Agonists : Some derivatives act as agonists for estrogen receptor-beta, indicating potential applications in hormone-related therapies .
- Enzyme Inhibition : The compound has been explored as an inhibitor of myeloperoxidase and DGAT1, suggesting its utility in metabolic disorders and inflammation .
The biological activities associated with 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine include:
- Interaction with Biomolecules : The unique structure allows it to interact selectively with various proteins and enzymes, potentially modulating their activity.
- Therapeutic Potential : Ongoing research is investigating its use in drug discovery projects aimed at treating conditions such as Alzheimer's disease through acetylcholinesterase inhibition .
Case Study 1: Antimicrobial Properties
A study conducted on derivatives of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine revealed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis indicated that modifications to the bicyclic core could enhance efficacy while reducing toxicity.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Compound A | 5 µg/mL | E. coli |
| Compound B | 10 µg/mL | Staphylococcus aureus |
Case Study 2: Estrogen Receptor Modulation
In vitro assays demonstrated that certain derivatives functioned as selective estrogen receptor modulators (SERMs). These compounds were tested for their ability to activate estrogen receptor-beta without affecting estrogen receptor-alpha.
| Compound | ER-beta Activation (%) | ER-alpha Activation (%) |
|---|---|---|
| Compound C | 85% | 10% |
| Compound D | 90% | 5% |
Mechanism of Action
The mechanism of action of 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it could interact with a variety of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar to 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride but lacks the oxygen bridge.
Uniqueness
This compound is unique due to its oxygen-bridged bicyclic structure, which imparts distinct physicochemical properties. This structure enhances its solubility, metabolic stability, and potential biological activity compared to other similar compounds .
Biological Activity
2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride, also known as 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
- Molecular Formula : C₇H₁₃ClN₁O
- CAS Number : 2411312-48-4
- Purity : ≥95%
- Physical Form : Powder
Research indicates that compounds similar to 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine may modulate various biological pathways, particularly through interactions with G protein-coupled receptors (GPCRs). Specifically, some studies have suggested that oxabicyclo compounds can act as modulators of the GPR120 receptor, which is implicated in metabolic regulation and insulin sensitivity .
Pharmacological Effects
-
Thromboxane Antagonism : Analogous compounds have demonstrated thromboxane antagonistic activity, which is crucial for cardiovascular function and platelet aggregation . This suggests potential applications in treating thrombotic disorders.
Compound Activity I50 Value BMS-180,291 TxA₂ antagonist 7 nM (inhibition of platelet aggregation) - Antidiabetic Potential : The modulation of GPR120 may enhance insulin sensitivity, making these compounds candidates for diabetes treatment .
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties linked to bicyclic amines, although specific data on this compound remains limited.
Study 1: Thromboxane Antagonism
A study evaluated the thromboxane antagonistic activity of various bicyclic compounds, including derivatives of oxabicyclo structures. The results indicated that certain substitutions on the bicyclic framework significantly enhanced activity, with one compound showing an I50 value of 7 nM against arachidonic acid-induced platelet aggregation in human plasma .
Study 2: GPR120 Modulation
Research on GPR120 modulators revealed that compounds similar to 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine could improve glucose metabolism and insulin signaling pathways in preclinical models . These findings suggest a promising avenue for further exploration in metabolic disorders.
Q & A
Q. Methodological Insight :
- Computational Optimization : Tools like quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states and intermediates, reducing trial-and-error experimentation .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, enabling efficient identification of optimal reaction conditions .
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Focus
Key characterization methods include:
Validation Note : Cross-referencing experimental data with computational predictions (e.g., InChI key or SMILES validation) ensures structural accuracy .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research Focus
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation, as seen in analogous hydrochlorides .
- Emergency Procedures : Follow OSHA HCS guidelines for spills (neutralization with bicarbonate) and exposure (eye rinsing with saline) .
- Training : Mandatory safety exams (100% score required) for lab personnel, per institutional chemical hygiene plans .
How can reaction mechanisms involving this compound be elucidated using computational chemistry?
Q. Advanced Research Focus
- Reaction Path Analysis : Employ quantum mechanics/molecular mechanics (QM/MM) to model nucleophilic attack or ring-opening pathways .
- Example : ICReDD’s feedback loop uses experimental kinetics data to refine computational models, resolving ambiguities in reaction pathways .
What strategies optimize reaction yields for large-scale synthesis?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent polarity, catalyst loading) .
- Separation Technologies : Membrane filtration or chromatography (HPLC) for purification, leveraging CRDC subclass RDF2050104 methodologies .
How should researchers address contradictions in experimental vs. computational data?
Q. Advanced Research Focus
- Data Triangulation : Compare NMR/IR spectra with DFT-predicted vibrational frequencies .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., purity assays) .
What interdisciplinary applications exist for this compound beyond organic synthesis?
Q. Advanced Research Focus
- Material Science : Functionalization of polymers via amine-reactive groups .
- Neuroscience : Investigation of neurotransmitter analog activity (e.g., dopamine receptor binding studies) .
How can researchers ensure reproducibility in synthetic protocols?
Q. Advanced Research Focus
- Detailed Logging : Document reaction conditions (e.g., humidity, stirring rate) per CRDC subclass RDF2050108 .
- Open Data Sharing : Deposit spectral data in repositories like PubChem for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
